1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 2-methyl group.
Synthesis of the azetidine ring: The azetidine ring can be formed by the reaction of an appropriate amine with an epoxide under basic conditions.
Coupling of the imidazole and azetidine rings: The imidazole and azetidine rings can be coupled through a nucleophilic substitution reaction, where the imidazole nitrogen attacks a suitable electrophile on the azetidine ring.
Introduction of the trifluoromethyl-substituted phenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives of the trifluoromethyl group.
Scientific Research Applications
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving imidazole and azetidine rings.
Chemical Biology: The compound is employed in chemical biology to investigate the effects of trifluoromethyl-substituted phenyl groups on biological systems.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, modulating enzymatic activity . The azetidine ring can interact with proteins and enzymes, affecting their function . The trifluoromethyl-substituted phenyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one: Similar structure but with a different position of the trifluoromethyl group.
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(difluoromethyl)phenyl]ethan-1-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the imidazole and azetidine rings provide versatile sites for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H18F3N3O |
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Molecular Weight |
337.34 g/mol |
IUPAC Name |
1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18F3N3O/c1-12-21-5-6-22(12)9-14-10-23(11-14)16(24)8-13-3-2-4-15(7-13)17(18,19)20/h2-7,14H,8-11H2,1H3 |
InChI Key |
GTXIQWZANUNKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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